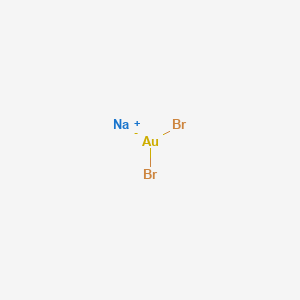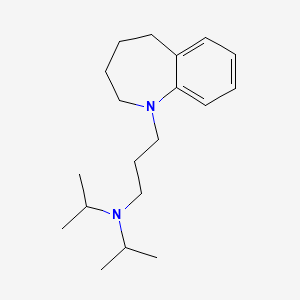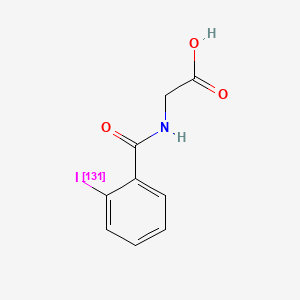
Iodohippuric acid i-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodohippuric acid i-131, also known as ortho-iodohippuric acid i-131, is a radiopharmaceutical compound used primarily in medical diagnostics. It is an iodine-containing compound that is labeled with the radioactive isotope iodine-131. This compound is used in renal imaging and function tests due to its ability to be rapidly excreted by the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodohippuric acid i-131 is typically prepared through an isotopic exchange reaction. The process involves the exchange of non-radioactive iodine in ortho-iodohippuric acid with radioactive iodine-131. This reaction is carried out in the presence of a suitable solvent, such as ethanol, and at elevated temperatures . The reaction conditions are carefully controlled to ensure high radiochemical purity and yield .
Industrial Production Methods
Industrial production of this compound involves the irradiation of tellurium dioxide (TeO2) targets in a nuclear reactor to produce iodine-131. The iodine-131 is then chemically separated and used to label ortho-iodohippuric acid through the isotopic exchange method . Quality control measures, such as thin-layer chromatography, are employed to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Iodohippuric acid i-131 primarily undergoes nucleophilic substitution reactions. The isotopic exchange reaction between radioiodine and iodohippuric acid isomers is a key example of this type of reaction .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include ortho-iodohippuric acid, iodine-131, and solvents like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the exchange process .
Major Products
The major product of the isotopic exchange reaction is iodohippuric acid labeled with iodine-131. This compound is used in various diagnostic applications, particularly in renal imaging .
Scientific Research Applications
Iodohippuric acid i-131 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tracer to study renal function and effective renal plasma flow. Its ability to be rapidly excreted by the kidneys makes it an ideal compound for these studies .
Biology
In biology, this compound is used to investigate renal physiology and the mechanisms of renal excretion. It helps in understanding how the kidneys filter and excrete various substances .
Medicine
In medicine, this compound is used in renal scintigraphy to evaluate kidney function and diagnose conditions such as renal artery stenosis, urinary tract obstructions, and renal transplant rejection . It is also used in the assessment of renal plasma flow and glomerular filtration rate .
Industry
In the industrial sector, this compound is used in the production of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
Iodohippuric acid i-131 exerts its effects by being rapidly taken up and excreted by the renal tubules. The compound is primarily extracted by the renal tubules and has excellent pharmacokinetic properties . The radioactive iodine-131 emits gamma rays, which can be detected using imaging equipment, allowing for the visualization of renal function and structure .
Comparison with Similar Compounds
Similar Compounds
p-Aminohippuric acid: Used to measure renal plasma flow but does not contain radioactive iodine.
Technetium-99m MAG3: Another radiopharmaceutical used for renal imaging, but labeled with technetium-99m instead of iodine-131.
Uniqueness
Iodohippuric acid i-131 is unique due to its high clearance rate and excellent pharmacokinetic properties, making it highly suitable for renal imaging. Its ability to be rapidly excreted by the kidneys and its radiolabeling with iodine-131 provide high-quality functional images for diagnostic purposes .
Properties
CAS No. |
1203-90-3 |
|---|---|
Molecular Formula |
C9H8INO3 |
Molecular Weight |
309.07 g/mol |
IUPAC Name |
2-[(2-(131I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10+4 |
InChI Key |
CORFWQGVBFFZHF-AKGSDVBQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[131I] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





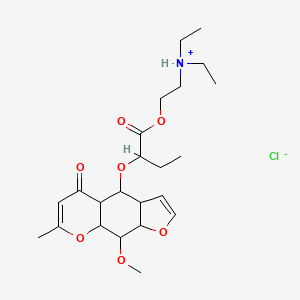

![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)

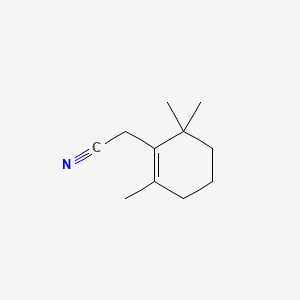
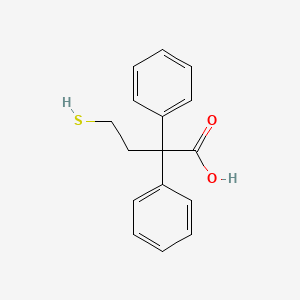
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


